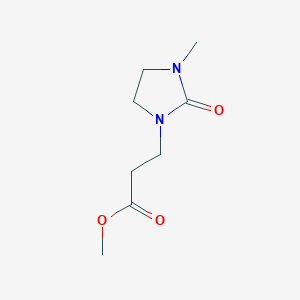

Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” is a chemical compound with the molecular formula C8H14N2O3 . It has a molecular weight of 186.21 . This compound is used for research purposes .

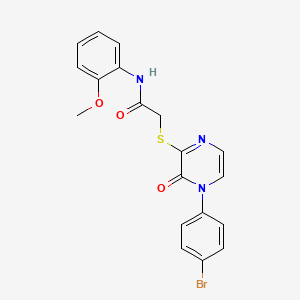

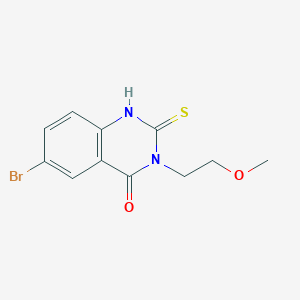

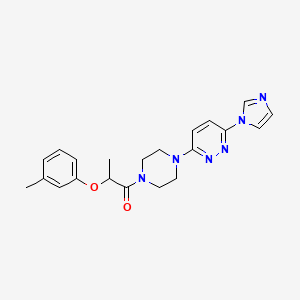

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” is represented by the formula C8H14N2O3 . This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” has a molecular weight of 186.21 . The boiling point and storage conditions of this compound are not specified in the sources I found .Scientific Research Applications

Pharmaceutical Synthesis: (S)-Duloxetine Precursor

MOTPA serves as a crucial intermediate in the synthesis of (S)-duloxetine, a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake, used for treating depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain. The (S)-enantiomer of duloxetine is pharmaceutically active, making MOTPA an essential building block for its production .

Biocatalysis and Enantioselective Reduction

Whole cells of Rhodotorula glutinis have been employed to bioreduce MOTPA to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), an immediate precursor of duloxetine. This process achieves excellent enantioselectivity (>99.5% enantiomeric excess) and high conversion rates. Such biocatalytic approaches offer an eco-friendly alternative to traditional chemical methods .

Anti-HIV-1 Activity

Indole derivatives, including MOTPA, have shown potential as anti-HIV agents. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives, some of which exhibit promising anti-HIV-1 activity. While MOTPA’s specific role in this context requires further investigation, its indole moiety suggests potential antiviral properties .

Organic Synthesis and Chiral Alcohol Production

Efficient asymmetric reduction of ketones to chiral alcohols is desirable. Although synthetic chemists have developed catalytic systems, achieving high enantiomeric excess remains challenging. MOTPA’s bioreduction to MHTPA demonstrates an alternative approach with superior enantioselectivity, avoiding metal contamination risks .

Chemical Biology and Mechanistic Studies

Researchers can explore MOTPA’s reactivity, stability, and interactions with enzymes and other biomolecules. Investigating its transformation pathways and enzymatic mechanisms provides valuable insights into biocatalysis and metabolic processes .

Materials Science and Functionalized Surfaces

MOTPA’s functional groups make it a potential candidate for surface modification. Researchers can explore its use in creating functionalized materials, coatings, or sensors. By attaching MOTPA to surfaces, they can tailor properties such as hydrophobicity, adhesion, or reactivity .

properties

IUPAC Name |

methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9-5-6-10(8(9)12)4-3-7(11)13-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMUSUYDUQJKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)

![1-[4-[3-(2-Methoxyethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2707909.png)

![N-(3,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2707910.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-[2-methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide](/img/structure/B2707916.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)

methanol](/img/structure/B2707921.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)

![N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2707924.png)